
N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a tert-butyl group, a mercapto group, an oxadiazole ring, and a benzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide in the presence of a base, followed by cyclization with an appropriate reagent.
Introduction of the Mercapto Group: The mercapto group can be introduced by reacting the oxadiazole intermediate with thiol-containing reagents under suitable conditions.
Attachment of the Benzenesulfonamide Moiety: The benzenesulfonamide moiety can be attached through sulfonation reactions, where the oxadiazole intermediate is treated with sulfonyl chlorides.
Incorporation of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced products.
Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines, reduced oxadiazole derivatives.
Substitution: Various substituted benzenesulfonamide derivatives.
科学的研究の応用
N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide involves interactions with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the mercapto group can form covalent bonds with thiol-containing enzymes, inhibiting their function. The oxadiazole ring may interact with nucleic acids or proteins, affecting their structure and activity.
類似化合物との比較
Similar Compounds
2-Amino-5-mercapto-1,3,4-thiadiazole: Shares the mercapto and heterocyclic ring features but differs in the ring structure and additional functional groups.
2,5-Di-substituted 1,3,4-Oxadiazoles: Similar oxadiazole core but with different substituents, leading to varied chemical and biological properties.
Uniqueness
N-(tert-Butyl)-4-(5-mercapto-1,3,4-oxadiazol-2-yl)benzenesulfonamide is unique due to its combination of functional groups, which confer distinct reactivity and potential applications. The presence of the tert-butyl group enhances its stability and lipophilicity, while the benzenesulfonamide moiety provides additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C12H15N3O3S2 |
|---|---|
分子量 |
313.4 g/mol |
IUPAC名 |
N-tert-butyl-4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C12H15N3O3S2/c1-12(2,3)15-20(16,17)9-6-4-8(5-7-9)10-13-14-11(19)18-10/h4-7,15H,1-3H3,(H,14,19) |
InChIキー |
ZKEBWFWIABHNGD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=NNC(=S)O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[cis-3-Fluorocyclopentyl]methanol](/img/structure/B11767983.png)

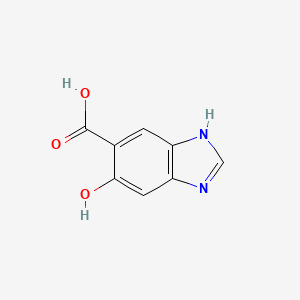
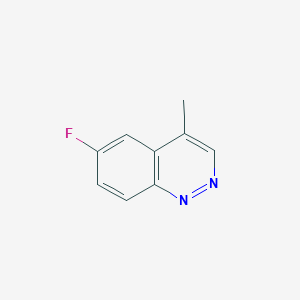
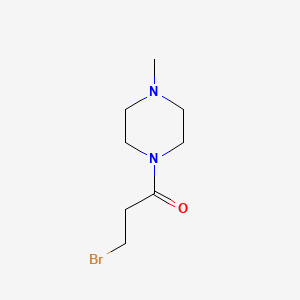

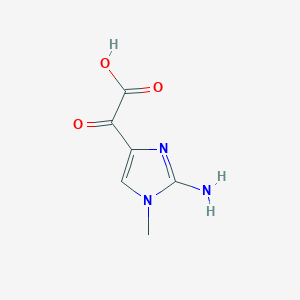
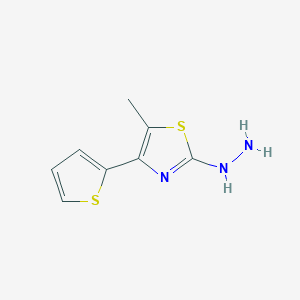
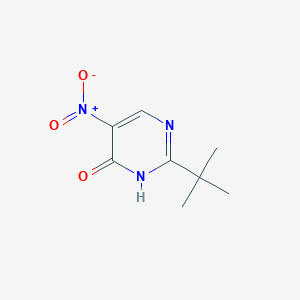

![6-Bromo-3-methoxyisothiazolo[4,3-b]pyridine](/img/structure/B11768047.png)
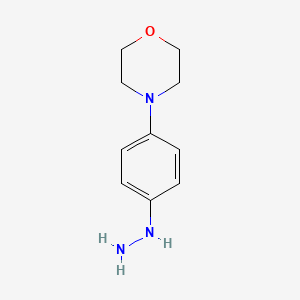
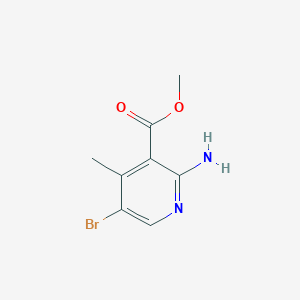
![2,2-Dimethyl-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B11768066.png)
